molecular formula C12H8N2OS B2380204 2-(Furan-2-yl)quinazoline-4-thiol CAS No. 923853-12-7

2-(Furan-2-yl)quinazoline-4-thiol

Cat. No.: B2380204
CAS No.: 923853-12-7
M. Wt: 228.27
InChI Key: DRNQQXJMZSKYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)quinazoline-4-thiol (CAS 923853-12-7) is a synthetic organic compound with the molecular formula C₁₂H₈N₂OS and a molecular weight of 228.27 g/mol . It belongs to the quinazoline family, a class of heterocyclic compounds recognized for a broad spectrum of biological activities and significant research value in medicinal chemistry . Quinazoline derivatives have been extensively investigated as a novel class of cancer chemotherapeutic agents . Specifically, derivatives featuring a furan-2-yl moiety at the 2-position of the quinazoline ring have demonstrated promising antiproliferative activity against various human cancer cell lines, including HEPG2 (liver), HCT116 (colon), and MCF7 (breast) . The mechanism of action for many bioactive quinazolines involves the inhibition of key protein kinases, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which plays a critical role in cell proliferation and survival signaling pathways in tumors . The structural motif of 4-thiol in this compound may offer potential for developing novel kinase inhibitors. Beyond oncology research, quinazolin-4-one derivatives incorporating other heterocyclic thioether moieties have also shown significant in vitro antibacterial and antifungal activities against various pathogenic strains, suggesting potential applications in antimicrobial research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)-1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c16-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-15-10/h1-7H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNQQXJMZSKYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Furan 2 Yl Quinazoline 4 Thiol and Analogues

General Synthetic Strategies for Quinazoline-4-thiols

The synthesis of quinazoline-4-thiols typically proceeds through the formation of a quinazolin-4-one precursor, which is subsequently converted to the desired thiol. Therefore, understanding the cyclization reactions that form the fundamental quinazoline (B50416) ring is paramount.

Cyclization Reactions for Quinazolinone and Quinazoline-2-thiol Formation

The construction of the quinazoline ring system is a well-established field in heterocyclic chemistry, with numerous methods developed for creating quinazolinones and their thio-analogues. A primary route to 2,3-disubstituted quinazolin-4(3H)-ones begins with the reaction of anthranilic acid with various aryl isothiocyanates to yield 2-mercapto-3-arylquinazolin-4(3H)-ones. nih.gov Alternatively, tandem reactions, such as the Staudinger–Aza-Wittig reaction of azides with triphenylphosphine, can lead to the formation of fused quinazoline systems like indolo[1,2-c]quinazolines. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. For instance, functionalized dihydroquinazolines can be obtained by reacting O-phenyl oximes with aldehydes in toluene (B28343) under microwave heating. nih.gov One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach. The reaction of isatoic anhydride (B1165640), an amine, and a carbonyl compound is a classic MCR for generating diverse quinazolinone scaffolds. koreascience.kr

Modifications of Niementowski Reaction for Quinazoline-4-thiols

The Niementowski reaction is a classical method for synthesizing 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones), involving the thermal condensation of anthranilic acids with amides. wikipedia.org This reaction is fundamental to accessing the precursors for quinazoline-4-thiols. While the original procedure often requires high temperatures, modern modifications have improved its efficiency and scope.

Microwave irradiation, for example, has been used to conduct the Niementowski reaction under solvent-free conditions, significantly reducing reaction times and often improving yields. researchgate.net While the standard Niementowski reaction yields a quinazolin-4-one, accessing a quinazoline-thiol requires either a post-synthesis thionation step or a modification of the initial reactants. A hypothetical modification could involve the use of a thioamide in place of an amide, which could theoretically lead directly to the quinazoline-4-thiol (B1300822), following a similar reaction mechanism to the original Niementowski synthesis. wikipedia.org However, the more documented and reliable route involves the two-step process of first synthesizing the quinazolin-4-one via the Niementowski reaction, followed by a separate thionation step.

Synthetic Routes Incorporating Furan (B31954) Moiety at C-2 Position

To synthesize the target compound, the furan ring must be introduced at the C-2 position of the quinazoline core. This can be achieved either by building the quinazoline ring with the furan moiety already attached to a precursor or by adding it through a cross-coupling reaction.

One-Pot Multicomponent Approaches

One-pot syntheses that yield 2-substituted quinazolinones are highly valuable for their efficiency. nih.gov A common strategy involves the condensation of three components: isatoic anhydride, an amine, and an aldehyde. To obtain the 2-(furan-2-yl) scaffold, furan-2-carboxaldehyde would be the aldehyde of choice in this type of reaction. The process involves the initial reaction of isatoic anhydride with the amine to form a 2-aminobenzamide (B116534) intermediate, which then undergoes cyclocondensation with the furan-2-carboxaldehyde to yield the 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one, which can be subsequently oxidized to the desired quinazolinone.

Component 1Component 2Component 3Product TypeReference
Isatoic AnhydrideAmineFuran-2-carboxaldehyde2-(Furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one koreascience.kr
2-AminobenzamideFuran-2-carboxaldehydeOxidant2-(Furan-2-yl)quinazolin-4(3H)-one nih.gov

Targeted Synthesis of 2-(Furan-2-yl)quinazoline Scaffolds

A more direct and widely used method for synthesizing 2-(furan-2-yl)quinazolin-4(3H)-one involves the reaction of 2-aminobenzamide with furan-2-carbonyl chloride. This reaction typically proceeds by heating the reactants in a suitable solvent like pyridine, leading to acylation of the 2-amino group followed by intramolecular cyclization and dehydration to form the quinazolinone ring.

Another powerful method for creating C-C bonds is the Suzuki-Miyaura cross-coupling reaction. This can be applied to a pre-formed 2-haloquinazoline scaffold. For instance, a 2-bromo- or 2-chloroquinazolin-4(3H)-one can be coupled with furan-2-boronic acid in the presence of a palladium catalyst and a base to install the furan moiety at the C-2 position. nih.gov This approach offers versatility in accessing various 2-aryl and 2-heteroaryl quinazolines.

Conversion and Derivatization of Thiol Group

The final and crucial step in the synthesis of 2-(Furan-2-yl)quinazoline-4-thiol is the conversion of the carbonyl group at the C-4 position of the quinazolinone precursor into a thiocarbonyl group. This transformation is most commonly achieved using thionating agents.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the most effective and widely used reagent for this purpose. lmaleidykla.ltnih.gov The reaction involves heating the 2-(furan-2-yl)quinazolin-4-one with Lawesson's reagent in an anhydrous, high-boiling solvent such as toluene or xylene. lmaleidykla.ltresearchgate.net Compared to other thionating agents like phosphorus pentasulfide (P4S10), Lawesson's reagent often provides cleaner reactions and higher yields under milder conditions. nih.govorganic-chemistry.org

Starting MaterialReagentSolventConditionsProductReference
2-Substituted-quinazolin-4(3H)-oneLawesson's ReagentTolueneReflux, 2h2-Substituted-quinazoline-4(3H)-thione lmaleidykla.lt
2-Substituted-quinazolin-4(3H)-oneP4S10XyleneReflux, 12h2-Substituted-quinazoline-4(3H)-thione nih.gov

Once formed, the thiol group in this compound is a versatile handle for further derivatization. A common reaction is S-alkylation to form various thioether derivatives. nih.gov This is typically achieved by treating the quinazoline-4-thiol with an alkyl halide (e.g., ethyl bromoacetate, benzyl (B1604629) chloride) in the presence of a base such as potassium carbonate or sodium methoxide (B1231860) in a polar aprotic solvent like acetone (B3395972) or DMF. nih.govjuniperpublishers.com These S-alkylated derivatives are often synthesized to explore structure-activity relationships in medicinal chemistry programs. nih.gov

S-Methylation and Other Thioether Formations

The sulfur atom of the thiol group in this compound, which exists in tautomeric equilibrium with its 2-(furan-2-yl)quinazoline-4(3H)-thione form, is a potent nucleophile. This reactivity is readily exploited in the formation of S-alkylated derivatives, such as thioethers. A common and effective method for achieving S-methylation is the reaction of the parent thione with an alkylating agent like iodomethane (B122720) in the presence of a base.

A general procedure involves dissolving the 2-(furan-2-yl)quinazoline-4(3H)-thione in a suitable solvent mixture, such as methanol (B129727) and water, with a base like potassium hydroxide (B78521) to form the corresponding potassium salt. The subsequent addition of an alkylating agent, for instance, methyl iodide, leads to the formation of the S-alkylated product, 2-(furan-2-yl)-4-(methylthio)quinazoline. This reaction typically proceeds smoothly at room temperature.

Beyond simple methylation, this methodology can be extended to a variety of other thioether formations by employing different alkyl or aryl halides. This allows for the introduction of diverse functional groups to the quinazoline core, significantly expanding the chemical space for developing new analogues. The synthesis of various 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives has been successfully demonstrated, highlighting the versatility of this approach for creating a library of thioether compounds. nih.gov

Synthesis of Fused Heterocyclic Systems (e.g., Triazoloquinazolines) Bearing Furan and Thiol/Thioether Moieties

The reactive nature of the thiol or thioether group on the 2-(furan-2-yl)quinazoline scaffold provides a gateway to the synthesis of more complex, fused heterocyclic systems. These reactions often proceed through intramolecular cyclization of a suitably functionalized intermediate. For instance, the synthesis of triazoloquinazolines can be achieved from a 4-hydrazinoquinazoline (B1199610) precursor, which itself can be derived from the corresponding 4-thiol.

One established route to researchgate.netresearchgate.netsapub.orgtriazolo[4,3-a]quinazolin-5-ones involves the cyclization of a 2-hydrazino-3H-quinazolin-4-one intermediate with a one-carbon donor. This highlights a potential pathway where the 4-thiol group of this compound is first converted to a hydrazino group, which then undergoes cyclization to form the fused triazole ring.

Similarly, the construction of tetrazolo[1,5-a]quinolines has been achieved through the bicyclization of 2-azidobenzaldehydes with phenylchalcogenylacetonitriles. While this is not a direct transformation of a quinazoline, it demonstrates a strategy for forming a fused tetrazole ring that could be adapted to quinazoline systems. The conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions further illustrates the synthetic utility of azide (B81097) precursors in forming fused triazole rings. These general strategies can be conceptually applied to this compound by first converting the thiol to a suitable precursor like an azide or a hydrazine (B178648) to facilitate the desired annulation.

Spectroscopic Characterization Techniques for Structural Elucidation

The structural confirmation of this compound and its derivatives relies heavily on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture of these compounds.

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the individual atoms within the molecule. For the closely related compound, 2-(furan-2-yl)quinazolin-4(3H)-one, detailed NMR data has been reported, which serves as an excellent reference for interpreting the spectra of the thiol analogue due to their structural similarity. rsc.org

¹H NMR: In the ¹H NMR spectrum of 2-(furan-2-yl)quinazolin-4(3H)-one, a characteristic singlet is observed for the N-H proton at approximately 12.53 ppm. rsc.org The protons of the quinazoline ring typically appear in the aromatic region, with a doublet for the proton at position 5 (H-5) around 8.13 ppm. rsc.org The furan ring protons also resonate in the aromatic region, with distinct signals for each proton. rsc.org For the thiol tautomer, a signal for the S-H proton would be expected, though its chemical shift can be variable and it may undergo exchange with the solvent.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For a related 2-aryl-quinazolin-4(3H)-one, the carbonyl carbon (C=O) at position 4 typically appears around 161.0 ppm. rsc.orgresearchgate.net The carbon atoms of the quinazoline and furan rings resonate in the aromatic region, with their specific chemical shifts being influenced by the electronic effects of the substituents. rsc.orgresearchgate.net In the thione tautomer, the C=S carbon would be expected to resonate at a significantly lower field compared to the C=O carbon of the corresponding quinazolinone.

Table 1: Representative ¹H NMR Spectral Data for 2-(Furan-2-yl)quinazolin-4(3H)-one rsc.org

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
NH12.53s-
H-58.13d7.1
Aromatic H7.85-7.52m-
Furan H7.61-6.76m-

Table 2: Representative ¹³C NMR Spectral Data for a 2-Aryl-quinazolin-4(3H)-one Derivative rsc.org

CarbonChemical Shift (δ ppm)
C=O161.0
C-Ar148.2 - 113.1

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=N, and C=S or S-H functional groups, depending on the predominant tautomeric form.

For related quinazoline-2-thiol derivatives, a characteristic S-H stretching vibration is observed in the range of 2550-2600 cm⁻¹. ignited.in In the thione tautomer, a strong absorption band corresponding to the C=S stretching vibration would be expected around 1250-1270 cm⁻¹. sapub.org The N-H stretching vibration typically appears as a broad band in the region of 3100-3400 cm⁻¹, while the C=N stretching vibration of the quinazoline ring is observed around 1600-1650 cm⁻¹. sapub.org

Table 3: Typical IR Absorption Bands for Related Quinazoline Thiol/Thione Systems

Functional GroupWavenumber (cm⁻¹)Reference
N-H stretch3100-3400 sapub.org
S-H stretch2550-2600 ignited.in
C=N stretch1600-1650 sapub.org
C=S stretch1250-1270 sapub.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula.

For 2-(furan-2-yl)quinazolin-4(3H)-one, the calculated mass for the protonated molecule [M+H]⁺ is 213.0664, and this has been confirmed by HRMS analysis. rsc.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass corresponding to its molecular formula, C₁₂H₈N₂OS. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the quinazoline and furan rings. For instance, in the mass spectrum of related 2,3-disubstituted quinazolin-4(3H)-one derivatives, characteristic fragmentation patterns involving the loss of substituents and cleavage of the quinazoline ring are observed, which aid in structural elucidation. sapub.org

Pharmacological Profiles and Molecular Mechanisms of Action

Antimicrobial Activities

Derivatives of the 2-(Furan-2-yl)quinazoline-4-thiol core have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. researchgate.netnih.govnih.gov

Antibacterial Efficacy, including against Resistant Strains (e.g., MRSA)

Quinazolinone derivatives are recognized for their antibacterial properties, particularly against Gram-positive bacteria. nih.govacs.org Structure-activity relationship studies have revealed that modifications at various positions of the quinazolinone ring, including the incorporation of a thiol group at position 2, can be crucial for their antibacterial action. nih.gov

While specific data on the antibacterial activity of the parent compound, this compound, is limited in the provided search results, the broader class of quinazoline (B50416) and quinazolinone derivatives has shown promise against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a novel class of anti-MRSA thiazolylketenyl quinazolinones was developed, with one compound, TQ 4, exhibiting excellent inhibition against MRSA with a low minimum inhibitory concentration (MIC) of 0.5 μg/mL, which was eight times more effective than norfloxacin. nih.gov Another study on N2,N4-disubstituted quinazoline-2,4-diamines identified compounds with MICs in the low micromolar range against multidrug-resistant S. aureus. nih.gov These findings suggest that the quinazoline scaffold is a viable platform for developing potent antibacterial agents against challenging pathogens.

Interactive Table: Antibacterial Activity of Selected Quinazoline Derivatives

Compound Organism MIC (µg/mL) Reference
TQ 4 MRSA 0.5 nih.gov
TQ 4 Escherichia coli 25922 0.5 nih.gov
Compound 27 S. aureus (including vancomycin- and linezolid-resistant strains) ≤0.5 acs.org
Compound 4e P. aeruginosa 32 nih.gov
Compound 4e S. aureus 32 nih.gov
Compound 4c S. aureus 32 nih.gov
Compound 4e E. coli 128 nih.gov

Antifungal Potential

Quinazoline derivatives have also been investigated for their antifungal properties. researchgate.netmdpi.com For example, 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net Another study synthesized a series of quinazolinone derivatives and evaluated their antifungal activity, with some compounds showing strong potency compared to the standard drug fluconazole. mdpi.com The incorporation of a furan (B31954) moiety, known for its antimicrobial properties, into the quinazoline scaffold could potentially enhance its antifungal efficacy. researchgate.net

A study on novel pyrazol-quinazolinone compounds found that they exhibited significant antifungal activity against seven phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com Specifically, one of the target compounds showed the best inhibitory effect against Fusarium oxysporum f. sp. Niveum, with 62.42% inhibition at a concentration of 300 mg/L. mdpi.com This highlights the potential of developing quinazolinone-based compounds as effective antifungal agents.

Antitubercular Activity

The quinazoline scaffold has been identified as a promising framework for the development of new antitubercular agents. researchgate.netnih.govbenthamscience.com Several studies have reported the synthesis and evaluation of quinazoline derivatives against Mycobacterium tuberculosis. nih.govresearchgate.netasianpubs.orgnih.gov

In one study, novel 2-furanyl-3-substituted quinazolin-4-one derivatives were synthesized and screened for their anti-tubercular activity against the M. tuberculosis H37RV strain. researchgate.netasianpubs.org The synthesized compounds showed promising activity, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 100 μg/mL. researchgate.netasianpubs.org Another study focused on 2-thio-substituted quinazolinones and identified a potent antitubercular compound. nih.gov Structure-activity relationship studies indicated that both meta-nitro substituents on the benzyl (B1604629) ring were crucial for the antitubercular activity. nih.gov Furthermore, some synthesized furyl-quinazolin-3(4H)-ones have been reported as potent antitubercular agents. nih.gov The activity of quinazoline derivatives against mycobacteria is linked to various mechanisms, including the disruption of intracellular ATP homeostasis and increased DNA damage. nih.gov

Interactive Table: Antitubercular Activity of Selected Quinazoline Derivatives

Compound Series Strain MIC Range (µg/mL) Reference
2-Furanyl-3-substituted quinazolin-4-ones M. tuberculosis H37RV 12.5 - 100 researchgate.netasianpubs.org

Proposed Antimicrobial Mechanisms (e.g., Cell Wall, DNA Interaction)

The antimicrobial action of quinazoline derivatives is believed to involve multiple mechanisms. One of the proposed mechanisms is the inhibition of bacterial DNA gyrase, an essential enzyme involved in bacterial cell division. nih.govmdpi.comrsc.org Molecular docking studies have shown that quinazolinone Schiff base derivatives can bind to the active site of DNA gyrase, suggesting this as a potential mode of their antibacterial activity. nih.gov

Another proposed mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. acs.orgnih.gov Some quinazolinone derivatives have been shown to inhibit PBPs in MRSA, acting as non-β-lactam inhibitors. acs.org For antifungal activity, one proposed mechanism for a 6-bromo-4-ethoxyethylthio quinazoline derivative against Gibberella zeae involved a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content, as well as chitinase (B1577495) activity. researchgate.net In the context of antitubercular activity, some quinazolinone derivatives are thought to act as non-β-lactam inhibitors of mycobacterial PBP 1A. nih.gov Another study suggested that the antimycobacterial activity of certain 2-thio-substituted quinazolinones is due to reductive activation by the deazaflavin (F420)-dependent nitroreductase (Ddn). nih.gov

Anticancer Activities

The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, with several derivatives approved as kinase inhibitors. nih.govnih.gov

Inhibition of Tyrosine Kinases (EGFR, VEGFR-2, HER2)

A significant mechanism of the anticancer activity of quinazoline derivatives is the inhibition of tyrosine kinases, which are critical regulators of cancer cell proliferation, survival, and metastasis. nih.govnih.gov

EGFR Inhibition: Several 2-(furan-2-yl)quinazolin-4-one derivatives have been designed and synthesized as potential cytotoxic agents and evaluated for their inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov In one study, compounds showed potent cytotoxic activity against various cancer cell lines, and the most potent compounds exhibited significant EGFR-TK inhibitory activity, with percentage inhibitions ranging from 53% to 84%. nih.gov Docking studies revealed that these potent inhibitors could bind to the ATP binding site of EGFR. nih.gov The quinazoline core is a favorable scaffold for developing EGFR inhibitors due to its high affinity for the active site of the EGFR kinase. nih.gov

VEGFR-2 Inhibition: Some 4-anilino-quinazoline derivatives have been synthesized as dual EGFR/VEGFR2 inhibitors. nih.gov A longer linker chain between the quinazoline core and a triazole moiety was found to be favorable for inhibitory activity toward both EGFR and VEGFR2. nih.gov

HER2 Inhibition: Human epidermal growth factor receptor 2 (HER2) is another important therapeutic target in cancer. nih.gov Novel isoquinoline-tethered quinazoline derivatives have been developed as HER2-selective inhibitors. nih.gov One such compound, 14f, exhibited high HER2 selectivity and significantly inhibited colony formation in SKBR3 cells. nih.gov Achieving high selectivity for HER2 over EGFR remains a challenge in the development of these inhibitors. nih.gov

Interactive Table: Tyrosine Kinase Inhibitory Activity of Selected Quinazoline Derivatives

Compound Target Kinase Activity Reference
Compound 3a EGFR-TK 84% inhibition nih.gov
Compound 3b EGFR-TK 75% inhibition nih.gov
Compound 3e EGFR-TK 60% inhibition nih.gov
ATP Binding Site Interference

Derivatives of the 2-(furan-2-yl)quinazoline scaffold have demonstrated notable interactions within the ATP binding sites of key cellular enzymes. For instance, several 2-(furan-2-yl)quinazolin-4-one derivatives have been evaluated for their inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Molecular docking studies of the most potent of these inhibitors have shown their ability to fit into the ATP binding site of EGFR, elucidating their mode of interaction. nih.gov Specifically, compounds with high inhibitory activity, such as certain 3a, 3b, and 3e derivatives, showed a percentage of EGFR-TK inhibition ranging from 60% to 84%. nih.gov

Furthermore, the broader class of 4-anilinoquinazoline (B1210976) derivatives has been specifically engineered to occupy not only the ATP binding pocket but also an adjacent allosteric site on EGFR. nih.gov This dual-site occupancy has been a strategy to overcome resistance to third-generation EGFR inhibitors, particularly the C797S mutation which prevents covalent bond formation. nih.gov This highlights the adaptability of the quinazoline framework in targeting the ATP binding domain of kinases.

Covalent Binding Mechanisms

The potential for covalent interaction is a significant aspect of the mechanism of action for some quinazoline-based compounds. The introduction of a thiacetazone (B1682801) moiety into related structures has been identified as a key factor in increasing inhibitory activity, acting as a covalent warhead that can bond with cysteine residues. nih.gov This is particularly relevant in the context of inhibiting enzymes like proteases, where a cysteine in the active site can be a target for such covalent modification.

Conversely, the loss of a site for covalent interaction can lead to drug resistance. For example, the C797S mutation in EGFR results in resistance to third-generation inhibitors because the cysteine residue, which is crucial for forming a covalent bond, is replaced by a serine. nih.gov This underscores the importance of this binding mechanism for the efficacy of certain quinazoline-based inhibitors.

Cell Cycle Modulation (e.g., Cdk4 Inhibition)

Quinazolinone derivatives have been identified as potent modulators of the cell cycle, a key process in cancer progression. Certain newly synthesized quinazolinone compounds with acetamide (B32628) linkers have shown significant inhibitory activity against Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial for the G1 phase of the cell cycle. nih.gov For example, a 1,3-benzodioxole (B145889) derivative demonstrated high potency in human breast cancer cell lines (MCF7 and MDA-MB-231) and was found to arrest the cell cycle in the G1 phase. nih.gov This arrest is a direct consequence of CDK4/6 inhibition. nih.gov

In addition to G1 arrest, other quinazoline derivatives have been shown to induce cell cycle arrest at the G2/M checkpoint. A novel quinazoline-4-tetrahydroquinoline analogue was observed to cause G2/M phase arrest in cancer cells. nih.gov Similarly, some morpholine-substituted quinazoline derivatives have been found to inhibit cell proliferation by halting the cell cycle in the G1 phase. rsc.org The ability of these compounds to halt cell cycle progression at different phases highlights their potential as anticancer agents.

Microtubule Polymerization Inhibition

A significant mechanism of action for several quinazoline-based compounds is the inhibition of microtubule polymerization. This process is vital for cell division, and its disruption can lead to mitotic arrest and apoptosis in cancer cells. Certain 4-anilinoquinazoline derivatives have been identified as inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. nih.gov

Further studies have elaborated on this, with a series of novel quinazoline-4-(6-methoxytetrahydroquinoline) analogues showing potent antiproliferative activities by inhibiting tubulin polymerization. nih.gov A co-crystal structure of one such analogue with tubulin confirmed its binding at the colchicine site. nih.gov This direct interaction with tubulin prevents the formation of microtubules, leading to the observed G2/M phase arrest and subsequent apoptosis. nih.gov The activity of these compounds is comparable to that of known potent antimitotic agents like colchicine. frontiersin.org Even 2-aryl-substituted quinazolines have been noted for their potential to inhibit tubulin polymerization. mdpi.com

Inhibition of Phosphodiesterase-4 (PDE-4)

Quinazolinone derivatives have emerged as promising inhibitors of phosphodiesterase-4 (PDE-4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). bohrium.comnih.gov Elevated PDE-4 activity is associated with inflammatory diseases, making its inhibition a key therapeutic strategy. nih.govnih.gov A series of 2-substituted-3-phenyl-quinazolin-4(3H)-one derivatives have been synthesized and screened for their PDE inhibitory activity, with some compounds showing promising results compared to the non-selective PDE inhibitor IBMX. bohrium.com

Molecular docking studies have validated the inhibitory activity of these compounds by showing their interaction with the active site of PDE7A and PDE4, suggesting a potential for selective inhibition. bohrium.com The development of quinazolinone-based PDE-4 inhibitors is an active area of research, with the goal of creating new treatments for conditions like asthma and other inflammatory disorders. researchgate.net

Activity Against Various Cancer Cell Lines (e.g., A549, MCF-7, HCT-116, HeLa)

The cytotoxic potential of 2-(furan-2-yl)quinazoline derivatives and related quinazoline compounds has been demonstrated across a range of human cancer cell lines.

A549 (Lung Carcinoma): Several novel 4-aniline quinazoline derivatives have exhibited in vitro inhibitory activity against the A549 human non-small cell lung cancer cell line. nih.gov Additionally, morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against A549 cells, with IC50 values in the micromolar range. rsc.org Chalcone-incorporated quinazoline derivatives have also been evaluated for their anticancer activities against A549 cells. nih.gov Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones have also been conducted against the A549 cell line. cu.edu.eg

MCF-7 (Breast Adenocarcinoma): Derivatives of quinazolin-4-one bearing a 2-furyl moiety have shown high potency against the MCF-7 breast cancer cell line, with IC50 values in the nanomolar range for several compounds. nih.gov Two newly synthesized quinazoline Schiff bases also demonstrated remarkable antiproliferative effects against MCF-7 cells, with IC50 values in the low micromolar range. nih.gov Morpholine-substituted quinazoline derivatives also displayed significant cytotoxic activity against MCF-7 cells. rsc.org

HCT-116 (Colon Carcinoma): Quinazolin-4-one derivatives with a 2-furyl group have proven to be potent against HCT-116 cells, with IC50 values as low as 3-49 nM/mL for eleven out of fifteen tested compounds. nih.gov The cytotoxic effects of various other quinoline (B57606) and quinazoline derivatives have also been observed on HCT-116 and LoVo human colon cancer cell lines. nih.govmdpi.com

HeLa (Cervical Cancer): While some synthesized 4(3H)-quinazolinones did not show significant cytotoxicity against the HeLa cell line on their own, the quinazolinone backbone is generally considered a promising scaffold for cytotoxic agents. researchgate.netnih.gov The cytotoxic activity of these compounds is highly associated with the substitutions at the 2 and 3 positions of the quinazolinone ring. nih.gov

Interactive Data Table: Cytotoxic Activity of Quinazoline Derivatives

Cell LineCompound TypeIC50 / ActivityReference
A549 Morpholine substituted quinazolineIC50: 8.55 ± 0.67 µM to 10.38 ± 0.27 µM rsc.org
4-Aniline quinazoline derivativesIn vitro inhibitory activity nih.gov
MCF-7 2-(Furan-2-yl)quinazolin-4-one deriv.IC50: 7 to 63 nM/mL nih.gov
Quinazoline Schiff basesIC50: 5.910 x 10⁻⁶ mol/L and 6.246 x 10⁻⁶ mol/L nih.gov
Morpholine substituted quinazolineIC50: 3.15 ± 0.23 µM to 6.44 ± 0.29 µM rsc.org
HCT-116 2-(Furan-2-yl)quinazolin-4-one deriv.IC50: 3 to 49 nM/mL nih.gov
Thiazolo[5,4-g]quinazolinonesIC50: in the micromolar range mdpi.com
HeLa 4(3H)-QuinazolinonesNot significant cytotoxicity alone researchgate.netnih.gov

Anti-inflammatory Effects

The quinazoline scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. mdpi.com A number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov These compounds have shown inhibitory activity against the release of β-glucuronidase and lysozyme (B549824) from neutrophils, as well as inhibiting the formation of TNF-α and superoxide (B77818) anion generation. nih.gov For instance, one of the most potent compounds against TNF-α formation exhibited an IC50 value of 2.3 µM. nih.gov

The anti-inflammatory effects of quinazoline derivatives are often linked to the inhibition of pro-inflammatory pathways. For example, certain alkylthiourea quinazoline derivatives have been developed as selective inhibitors of NF-κB activation in macrophages, a central transcription factor in the inflammatory response. nih.gov This highlights the potential of the this compound core structure and its analogues in the development of novel anti-inflammatory drugs.

Antioxidant Potential

The antioxidant capacity of quinazoline derivatives is a significant area of investigation, as oxidative stress is implicated in numerous disease pathologies. researchgate.net Research has shown that the chemical structure of quinazoline-based compounds is pivotal to their antioxidant activity.

Studies on various 2-substituted quinazolin-4(3H)-ones have been conducted to elucidate structure-activity relationships. nih.govresearchgate.net The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and CUPRAC (cupric reducing antioxidant capacity) assay. nih.govnih.gov

Key findings indicate that the presence and position of hydroxyl (-OH) groups on a phenyl ring at the C-2 position of the quinazolinone core are critical for potent antioxidant activity. nih.govnih.gov For instance, derivatives with two hydroxyl groups in the ortho or para positions on the 2-phenyl ring exhibit strong radical scavenging properties. nih.gov Specifically, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a potent antioxidant, also possessing metal-chelating properties. nih.govnih.gov In contrast, a methoxy (B1213986) substituent in conjunction with a hydroxyl group is also favorable, while a single hydroxyl or methoxy group alone confers weaker activity. nih.gov The addition of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been shown to increase antioxidant activity. researchgate.netnih.gov

Furthermore, the antioxidant activity of quinazolinone derivatives can be influenced by other substituents. Quinazolinones linked to amino acids like tryptophan, tyrosine, and proline have demonstrated notable antioxidant effects, in some cases superior to the standard antioxidant Butylated hydroxytoluene (BHT). researchgate.net The thione/thiol group, as present in this compound, is also a feature of interest. Studies on quinazolin-4(3H)-one Schiff's bases and thioxoquinazoline derivatives have also reported antioxidant capabilities. mdpi.com For example, research on 2-pentylquinazolin-4(3H)-thione derivatives showed that compounds with electron-donating groups (like -OH and -OMe) exhibited enhanced antioxidant potency. researchgate.net

Table 1: Antioxidant Activity of Selected Quinazolin-4(3H)-one Derivatives
CompoundAssayActivity MeasurementResultReference
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-oneABTSEC₅₀7.5 µM nih.gov
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-oneABTSEC₅₀7.2 µM nih.gov
2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-oneABTSEC₅₀7.4 µM nih.gov
2-(3,5-dihydroxyphenyl)quinazolin-4(3H)-oneABTSEC₅₀> 50 µM nih.gov
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-oneCUPRACTEAC Value3.46 nih.gov
Amino acid conjugate (2f)DPPHIC₅₀20 µg/mL researchgate.net
Amino acid conjugate (2g)DPPHIC₅₀30 µg/mL researchgate.net
StandardDPPHIC₅₀45 µg/mL researchgate.net

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; TEAC: Trolox Equivalent Antioxidant Capacity. Lower EC₅₀/IC₅₀ values indicate higher antioxidant activity.

Antiviral Activities

The quinazoline scaffold is a promising framework for the development of novel antiviral agents. mdpi.comresearchgate.net Derivatives have been investigated for activity against a range of viruses, with notable success against plant viruses like Tobacco Mosaic Virus (TMV) and human viruses such as influenza A. nih.govnih.gov

A series of novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety demonstrated significant antiviral activity against TMV. nih.gov The synthesis of these compounds involved creating the key intermediate quinazoline-4-thiol (B1300822), highlighting the relevance of this core structure. nih.govresearchgate.net In bioassays, many of these derivatives showed moderate to good anti-TMV activity. nih.gov

Particularly, certain compounds exhibited curative, protective, and inactivation activities superior to the commercial antiviral agent Ribavirin. nih.gov For example, compounds designated as M₂ and M₆ showed protection activities of 68.6% and 72.3%, respectively, at a concentration of 500 µg/mL, which was better than Ribavirin's 51.8%. nih.gov The 50% effective concentration (EC₅₀) values for the protective activities of M₂ and M₆ were 138.1 µg/mL and 154.8 µg/mL, respectively, markedly superior to Ribavirin's EC₅₀ of 436.0 µg/mL. nih.govresearchgate.net Structure-activity relationship (SAR) studies indicated that the presence of a thiophene-2-yl group (M₇), which is structurally related to the furan-2-yl group in the target compound, was less favorable for anti-TMV activity compared to a naphthalene-2-yl group (M₅). nih.govresearchgate.net

Beyond plant viruses, quinazoline derivatives have been designed and synthesized as potential anti-influenza A virus agents. nih.gov Four series of 2,4-disubstituted quinazolines with various amide moieties exhibited potent in vitro activity against the influenza A/WSN/33 virus (H1N1) with low cytotoxicity. nih.gov Other studies have explored quinazolines for activity against Hepatitis C virus and Japanese Encephalitis virus. imist.maurfu.ru The introduction of a sulfur atom into the molecular structure is considered a promising approach for modulating antiviral activity. mdpi.com

Table 2: In Vivo Antiviral Activity of 4-Thioquinazoline Derivatives Against TMV at 500 µg/mL
CompoundCurative Activity (%)Protection Activity (%)Inactivation Activity (%)EC₅₀ (µg/mL) (Protection)Reference
M₁52.5 ± 5.258.7 ± 3.478.3 ± 2.7274.3 ± 6.2 nih.gov
M₂47.7 ± 4.368.6 ± 7.782.1 ± 4.1138.1 ± 3.4 nih.govresearchgate.net
M₆48.3 ± 3.372.3 ± 5.283.2 ± 4.4154.8 ± 4.1 nih.govresearchgate.net
M₇ (Thiophene-2-yl)41.2 ± 3.247.3 ± 4.163.6 ± 4.3488.2 ± 3.5 nih.govresearchgate.net
Ribavirin (Control)51.8 ± 2.351.8 ± 2.372.9 ± 2.4436.0 ± 4.3 nih.govresearchgate.net

Data presented as mean ± standard deviation. EC₅₀ represents the concentration for 50% effective protection.

Other Reported Biological Activities (e.g., Anticonvulsant, Analgesic)

The versatility of the quinazoline ring system extends to neurological and pain-related therapeutic targets. mdpi.comencyclopedia.pub

Anticonvulsant Activity

Quinazolin-4(3H)-one and its derivatives are recognized as an important class of heterocyclic compounds with potential anticonvulsant and CNS depressant activities. mdpi.com The historical use of methaqualone, a quinazolin-4(3H)-one derivative, as a sedative-hypnotic with anticonvulsant properties has spurred further research into this scaffold. mdpi.com

The proposed mechanism for the anticonvulsant effect of many quinazoline derivatives involves the modulation of the GABAₐ receptor, similar to benzodiazepines. mdpi.comnih.gov Structure-activity relationship studies suggest that for binding to the GABAₐ receptor, a hydrophobic quinazolin-4(3H)-one moiety, an electron donor N1 atom, and a hydrogen-bonding carbonyl group are essential. mdpi.com Another potential mechanism is the inhibition of carbonic anhydrase (CA) in the brain, which can lead to increased CO₂ concentration and a reduction in neural excitability. mdpi.com

In preclinical studies, various novel quinazoline derivatives have been evaluated using standard models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov For instance, a series of fluorinated quinazolines were tested, with some compounds showing potent activity in the scPTZ model, which is predictive for agents effective against absence seizures. nih.gov Another study on 2,3-disubstituted quinazolin-4(3H)-ones found that several compounds exhibited significant anticonvulsant properties in the PTZ-induced seizure model, with some providing up to 100% protection against myoclonic seizures. mdpi.comnih.gov The presence of a furan-2-yl moiety attached to a triazole ring has also been noted in compounds with anticonvulsant potential, suggesting the relevance of the furan group for this activity. zsmu.edu.ua

Analgesic Activity

Numerous quinazoline and quinazolinone derivatives have been synthesized and evaluated for their analgesic properties. mdpi.comimist.ma These compounds are often tested in vivo using methods like the acetic acid-induced writhing test in mice. researchgate.net

The mechanism of action for the analgesic and anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory and pain pathways. imist.manih.gov For example, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones exhibited potent analgesic and anti-inflammatory effects, with some compounds showing strong COX-2 inhibitory activity comparable to the reference drug celecoxib. nih.gov

Structure-activity relationship studies have provided insights into the features that enhance analgesic activity. In one series of 2-phenyl quinazolinones, substitution with a diethyl group resulted in the highest activity. mdpi.comencyclopedia.pub Further modification to thiourea-substituted 2-methylthio quinazolinone derivatives yielded even higher analgesic effects, indicating that the thio-functional group can be beneficial for this activity. encyclopedia.pub Increasing the lipophilicity at the C-2 position, for instance by replacing a methyl with a butyl group, also led to more potent analgesic compounds. encyclopedia.pub Several synthesized derivatives have shown analgesic activity greater than that of standard drugs like diclofenac (B195802) sodium and indomethacin. mdpi.comresearchgate.net

Table 3: Analgesic and Anticonvulsant Activity of Selected Quinazoline Derivatives
Compound Class/DerivativeBiological ActivityTest ModelKey FindingReference
Thiourea-substituted 2-methylthio quinazolinoneAnalgesicNot Specified67 ± 1.18% activity at 20mg/kg encyclopedia.pub
2-Butyl-thiourea quinazolinoneAnalgesicNot Specified73 ± 1.49% activity at 20mg/kg encyclopedia.pub
2-Phenyl-4(3H)-quinazolin-4(3H)–oneAnalgesicAcetic acid writhingHigher activity than Aspirin & Indomethacin researchgate.net
2,3-disubstituted quinazolin-4(3H)-one (Compound 13)AnticonvulsantscPTZ100% protection at 100 mg/kg nih.gov
2,3-disubstituted quinazolin-4(3H)-one (Compound 8b)AnticonvulsantPTZ-induced seizuresFavorable protection, increased seizure latency mdpi.com
2-[(E)-2-Furan-2-yl-vinyl]-quinazolin-4(3H)-onesAnti-inflammatoryNot SpecifiedCompounds showed anti-inflammatory effect scispace.com

Computational and Rational Drug Design Approaches

Molecular Docking Studies of 2-(Furan-2-yl)quinazoline-4-thiol Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Studies on 2-(furan-2-yl)quinazolin-4-one derivatives, close analogues of the thiol counterpart, have demonstrated their potential as antiproliferative agents. Molecular docking simulations of these compounds into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have been performed to understand their binding mechanism. For instance, potent EGFR-TK inhibitors from this class were docked to explore their binding mode and possible interactions, revealing key structural features responsible for their activity.

Similarly, novel 2-furanyl-3-substituted quinazolin-4-one derivatives have been investigated for their anti-tubercular activity, with molecular docking used to predict their binding affinity against Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). These docking simulations indicated that an aromatic side chain capable of forming hydrogen bonds can enhance the affinity of these compounds for the target enzyme.

Compound ClassTarget ProteinKey Findings from Docking
2-(Furan-2-yl)quinazolin-4-one derivativesEGFR Tyrosine KinasePrediction of binding modes within the ATP binding site to explain inhibitory activity.
2-Furanyl-3-substituted quinazolin-4-onesEnoyl Acyl Carrier Protein Reductase (InhA)Aromatic side chains capable of hydrogen bonding increase binding affinity.
Quinazolinone derivativesNF-κBIdentification of two distinct binding pockets (active sites I and II) based on ligand size and substitution.

The analysis of ligand-protein interactions is crucial for understanding the molecular basis of a drug's efficacy and for guiding lead optimization. For quinazoline-based compounds, a variety of non-covalent interactions are responsible for their stable binding to target proteins.

In the case of C2-substituted quinazolinone derivatives binding to the NF-κB receptor, the interactions are multifaceted and include hydrogen bonding, hydrophobic interactions, electrostatic interactions, as well as π–π and amide−π stacking. The amino group of these derivatives often forms hydrogen bonds with residues such as Asp239 and Lys241. Furthermore, the aromatic and pyrimidine (B1678525) rings can engage in π–cation interactions with residues like His141.

Docking studies of 2-furanyl quinazolinones with the InhA enzyme also highlighted the importance of hydrogen bonding and hydrophobic interactions within the active site. Similarly, docking of quinazolinonyl analogues into the active site of gamma-aminobutyric acid aminotransferase (GABAAT) revealed that the most potent compounds formed both hydrophobic interactions and hydrogen bonds with the amino acid residues of the enzyme. The carbonyl group in quinazolinones has been observed to form hydrogen bonds with Lys241 and Asn247 residues in the NF-κB receptor.

Interaction TypeInteracting Ligand MoietyInteracting Protein Residue (Example)Reference
Hydrogen BondingAmino groupAsp239, Lys241
Hydrogen BondingCarbonyl groupLys241, Asn247
π–Cation InteractionAromatic/pyrimidine ringHis141
Hydrophobic InteractionQuinazolinone scaffoldGeneral active site residues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new chemical entities and to understand which structural properties are important for activity.

For quinazoline (B50416) derivatives, QSAR studies have been successfully employed to develop models for various biological activities. For example, a ligand-based drug design approach was used to develop and validate a 3D-QSAR pharmacophore model for quinazoline-based acetylcholinesterase inhibitors. This model was subsequently used for virtual screening to identify new potential inhibitors.

In another study, 2D-QSAR studies were conducted on a series of 4(3H)-quinazolone derivatives to understand their tyrosine kinase inhibitory activity. Multiple linear regression analysis was used to build mathematical models that correlated molecular descriptors with the inhibitory activity. Similarly, a statistically significant QSAR model was developed for a series of quinazolinonyl analogues as anticonvulsant inhibitors of GABAAT. This model showed a high squared correlation coefficient (R²) of 0.934 and good predictive ability, with an external validation R² of 0.72.

Compound ClassBiological ActivityQSAR Model StatisticsReference
Quinazolinonyl analoguesAnticonvulsant (GABAAT inhibition)R² = 0.934, Q² (LOO) = 0.8695, R²pred = 0.72
4(3H)-Quinozolone derivativesTyrosine Kinase InhibitionMultiple linear regression models developed.
Quinazoline derivativesAcetylcholinesterase InhibitionValidated 3D-QSAR pharmacophore model (AAAHR_1).

Virtual Screening Techniques for Lead Identification

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. VS can be either structure-based or ligand-based.

Structure-based virtual screening, which involves docking large compound libraries into the structure of a target protein, has been applied to identify novel inhibitors for various targets using the quinazoline scaffold. For instance, a validated pharmacophore model based on quinazoline derivatives was used as a filter in a virtual screening workflow to screen the ASINEX database for new acetylcholinesterase inhibitors.

Ligand-based virtual screening methods, such as similarity searching and machine learning, identify active compounds by analyzing the structural and physicochemical properties of known active molecules. A collaborative virtual screening effort that included 2-arylquinazolines led to the identification of a series with significant potency against Trypanosoma cruzi and Leishmania donovani. This highlights the utility of virtual screening in identifying novel hits from large and diverse chemical libraries.

Molecular Hybridization Strategies Involving Quinazoline-Thiol Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with improved affinity, selectivity, and/or better pharmacokinetic properties. The quinazoline scaffold is a versatile building block for the application of this strategy.

The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multifaceted biological activities. For example, quinazolinone has been combined with other heterocyclic scaffolds like triazole and thiazolidin-4-one to generate hybrid molecules. A specific example involves linking triazole and quinazolinone scaffolds through a 2-thioacetamido linkage. This approach has been used to develop hybrid analogues with improved potency by combining the pharmacophoric features of different bioactive scaffolds. The goal of this strategy is often to develop multi-target drugs, which can be particularly effective in treating complex diseases like cancer.

Conclusion and Future Research Perspectives

Summary of Research Advances for 2-(Furan-2-yl)quinazoline-4-thiol

Direct and substantial research dedicated to this compound is conspicuously absent in the current body of scientific literature. While numerous studies have investigated the biological activities of the closely related 2-(furan-2-yl)quinazolin-4-one derivatives, particularly in the context of anticancer research, these findings cannot be directly extrapolated to the thiol analogue. nih.govresearchgate.net The substitution of the oxygen atom at the 4-position with a sulfur atom can significantly alter the compound's electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

The broader family of quinazoline (B50416) and quinazolinone derivatives has been extensively studied for a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic properties. nih.gov The quinazoline scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. nih.govmdpi.com

Elucidation of Optimal Structural Features for Enhanced Bioactivity

In the absence of specific studies on this compound, we can infer potential structure-activity relationships from research on related quinazoline-thiol derivatives. For the broader class of quinazolinones, the presence of a thiol group at the 2-position has been noted as being essential for antimicrobial activities. nih.gov Furthermore, substitutions at various positions on the quinazoline ring have been shown to modulate biological activity. For instance, in a series of 4-anilino-quinazoline derivatives, a 5-substituted furan-2-yl moiety at the C-6 position of the quinazoline core led to potent antiproliferative activity. nih.gov

General structure-activity relationship studies on quinazoline derivatives have highlighted the importance of substituents at the 2, 3, and 4-positions for their biological effects. nih.govresearchgate.net The introduction of different aryl and heteroaryl moieties can significantly impact the anticancer and antimicrobial potency of the resulting compounds.

Challenges and Opportunities in Quinazoline-Thiol Research

The development of quinazoline-thiol derivatives as therapeutic agents is not without its challenges. A significant hurdle is the potential for these compounds to undergo metabolic oxidation, which can alter their efficacy and lead to the formation of reactive metabolites. The stability of the thiol group is a key consideration in drug design and development. nih.gov

Despite these challenges, the unique chemical properties of the thiol group also present significant opportunities. The ability of thiols to form disulfide bonds, act as hydrogen bond donors and acceptors, and chelate metal ions can be exploited to design targeted therapies. The development of hybrid molecules that combine the quinazoline-thiol scaffold with other pharmacologically active moieties is a promising strategy to enhance potency and overcome drug resistance. nih.gov The exploration of novel synthetic methodologies that are eco-friendly and produce high yields is also an area of active research. researchgate.netfrontiersin.org

Future Directions in Targeted Therapeutic Development

The future of quinazoline-thiol research lies in a more focused and systematic exploration of their therapeutic potential. For a compound like this compound, the initial steps would involve its chemical synthesis and thorough characterization. Following this, a comprehensive screening against a panel of biological targets, including cancer cell lines, microbial strains, and inflammatory markers, would be essential to identify its primary pharmacological activities.

Future research should also focus on:

Structure-Based Drug Design: Utilizing computational modeling and docking studies to predict the interaction of this compound and its derivatives with specific biological targets.

Synthesis of Analogue Libraries: Creating a diverse library of derivatives by modifying the furan (B31954) ring and the quinazoline core to establish clear structure-activity relationships.

Mechanism of Action Studies: Investigating the molecular pathways through which active compounds exert their biological effects.

Preclinical Development: Advancing the most promising candidates through further in vitro and in vivo studies to assess their efficacy, toxicity, and pharmacokinetic profiles.

While the current landscape of research on this compound is sparse, the broader potential of the quinazoline-thiol scaffold warrants further investigation. A dedicated and systematic approach to studying this and related compounds could unlock new avenues for the development of novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Furan-2-yl)quinazoline-4-thiol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization and thionation steps. For example, quinazoline-thiol derivatives are often prepared via base-catalyzed cyclization of intermediates like 2-aminobenzamide derivatives, followed by thionation using P₂S₅. Solvent selection (e.g., DMF or THF) and controlled pH (via sodium bicarbonate) are critical for optimizing yield. Reaction temperatures between 80–100°C and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via column chromatography with ethyl acetate/hexane mixtures enhances purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the quinazoline core and furan substituents. Key signatures include:

  • ¹H NMR : Aromatic protons in the quinazoline ring (δ 7.5–8.5 ppm) and furan protons (δ 6.3–7.2 ppm).
  • ¹³C NMR : Carbonyl/thione signals (δ 170–180 ppm) and furan carbons (δ 110–150 ppm).
    Infrared (IR) spectroscopy confirms the C=S stretch (~1200 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile or neoprene gloves compliant with EN 374 standards to prevent skin contact. Wear flame-retardant, anti-static lab coats and safety goggles. Conduct reactions in fume hoods to avoid inhalation. Dispose of contaminated materials via hazardous waste protocols. Emergency eye washes and showers must be accessible. Respiratory protection (e.g., N95 masks) is recommended for powder handling .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. Exact exchange terms improve accuracy for redox-active systems. Compare computed vibrational spectra with experimental IR data to validate models. DFT also predicts regioselectivity in electrophilic substitution reactions, guiding synthetic modifications .

Q. What strategies can resolve contradictions in reported biological activity data for quinazoline-thiol derivatives, particularly regarding substituent effects?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are key. For example:

  • Substituent Variation : Compare anti-inflammatory or antimicrobial activity of derivatives with halogen (e.g., Cl), alkyl (e.g., methyl), or electron-withdrawing groups (e.g., NO₂) on the quinazoline or furan rings.
  • Data Normalization : Control for assay conditions (e.g., cell lines, solvent effects). Use statistical tools (e.g., ANOVA) to identify significant activity differences.
  • Mechanistic Probes : Employ enzyme inhibition assays (e.g., COX-2) or molecular docking to correlate substituent effects with target interactions .

Q. What methodologies are recommended for assessing the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Purity Analysis : Use HPLC-DAD with C18 columns (acetonitrile/water mobile phase) to quantify impurities. Compare retention times and UV spectra (λ = 254 nm) against standards.
  • Stability Testing : Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products via LC-MS.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies phase transitions and decomposition temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.